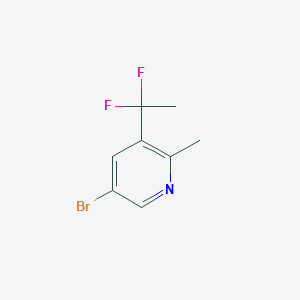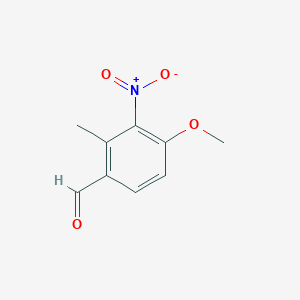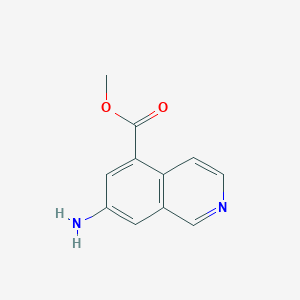
tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate typically involves the reaction of morpholine with tert-butyl azetidine-1-carboxylate under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, such as tetrahydrofuran (THF), at a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 3-(morpholin-3-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions at low temperatures.
Substitution: Various nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules . It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: The compound is used in biological research to study the effects of morpholine and azetidine derivatives on biological systems . It serves as a model compound for understanding the interactions of similar structures with biological targets .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties . It is explored as a precursor for the synthesis of drugs targeting various diseases .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials . Its unique structure makes it suitable for applications in polymer chemistry and material science .
Mécanisme D'action
The mechanism of action of tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The morpholine ring is known to interact with various enzymes and receptors, modulating their activity . The azetidine ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical processes .
Comparaison Avec Des Composés Similaires
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate
- tert-Butyl 3-(morpholin-4-yl)azetidine-1-carboxylate
Comparison: tert-Butyl 3-(morpholin-3-yl)azetidine-1-carboxylate is unique due to the presence of the morpholine ring at the 3-position of the azetidine ring . This structural feature imparts distinct chemical and biological properties compared to similar compounds . For instance, the morpholine ring enhances the compound’s solubility and reactivity, making it more versatile in various applications .
Propriétés
IUPAC Name |
tert-butyl 3-morpholin-3-ylazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-9(7-14)10-8-16-5-4-13-10/h9-10,13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSFNMYJMVYCHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2COCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole](/img/structure/B6601877.png)










